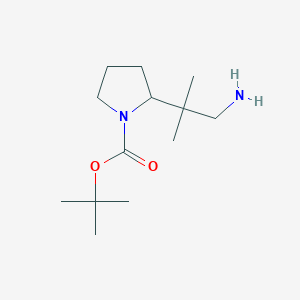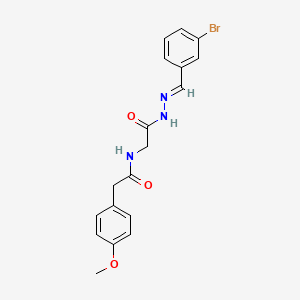
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate is an organic compound known for its applications in various fields of chemistry and biology. It is a derivative of pyrrolidine and features a tert-butyl group, which contributes to its unique chemical properties. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 1-amino-2-methylpropan-2-ylpyrrolidine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as distillation or crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl (1-amino-2-methylpropan-2-yl)carbamate: Shares a similar structure but differs in the functional groups attached to the pyrrolidine ring.
2-Amino-tert-butylcarbamic acid tert-butyl ester: Another related compound with similar chemical properties.
Uniqueness
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
IUPAC Name |
tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-7-10(15)13(4,5)9-14/h10H,6-9,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLZXSZOIFHBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C)(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)

![3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2931376.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine](/img/structure/B2931378.png)
![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)
![4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2931384.png)
![Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2931386.png)
![3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B2931389.png)
![6-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2931392.png)
![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)
